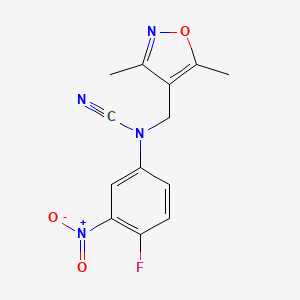

(3,5-Dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains an oxazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom . Oxazole rings are found in many biologically active compounds and are a focus of research in medicinal chemistry .

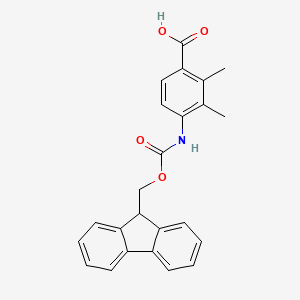

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, a cyanamide group, and a nitrophenyl group. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the oxazole ring, the cyanamide group, and the nitrophenyl group. Each of these functional groups can undergo a variety of chemical reactions .Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonist Development

One study discusses the development of a water-soluble neurokinin-1 receptor antagonist, highlighting the compound's efficacy in pre-clinical tests for emesis and depression. The synthesis involves the construction of a dimethylaminomethyl 1,2,3-triazol-4-yl unit, showcasing an innovative approach to enhancing solubility and bioactivity in drug development (Harrison et al., 2001).

Antitumor Agent Synthesis

Another research effort details the synthesis of 3-substituted 7-(3,3-dimethyl-1-triazeno)-10-methylphenothiazines as potential antitumor agents. This work highlights the chemical strategies for constructing compounds with potential therapeutic effects against cancer, underscoring the role of substituent variation in modulating biological activity (Lin & Kasina, 1981).

DNA Methylation and Cellular Effects

Research on the methylation of DNA in cultured mammalian cells by N-methyl-N'-nitro-N-nitrosoguanidine explores the chemical mechanisms underlying DNA modification and its biological consequences. This study emphasizes the impact of cellular thiol concentrations on methylation extent and identifies the 6-oxygen atom of guanine as a methylation site (Lawley & Thatcher, 1970).

Metabolic Stability Enhancement

Investigations into the metabolic stability of dual angiotensin and endothelin receptor antagonists reveal strategies to reduce site-specific CYP3A-mediated metabolism. This research is crucial for improving the pharmacokinetic profiles of therapeutic agents, demonstrating the importance of structural modifications to achieve desired biological outcomes (Zhang et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)methyl-(4-fluoro-3-nitrophenyl)cyanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN4O3/c1-8-11(9(2)21-16-8)6-17(7-15)10-3-4-12(14)13(5-10)18(19)20/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAQWQGRPOCNWRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN(C#N)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2612148.png)

![3-Amino-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B2612161.png)

![1-[(2-Chlorophenyl)methoxy]-3,3-dimethylazetidin-2-one](/img/structure/B2612167.png)